molecular formula C8H7ClO B1665101 2'-Chloroacetophenone CAS No. 2142-68-9

2'-Chloroacetophenone

Cat. No. B1665101
CAS RN: 2142-68-9
M. Wt: 154.59 g/mol
InChI Key: ZDOYHCIRUPHUHN-UHFFFAOYSA-N
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Description

2’-Chloroacetophenone appears as a white crystalline solid . It is denser than water and insoluble in water . The vapors are very irritating to the eyes . It has a floral odor and is used as a riot control agent .


Synthesis Analysis

2’-Chloroacetophenone can be synthesized through various methods . One such method involves the reaction of reductive dehalogenation with diethyl ether in lithium hydroxide monohydrate at 20°C for 1.5 hours .


Molecular Structure Analysis

The molecular formula of 2’-Chloroacetophenone is C8H7ClO . Its molecular weight is 154.594 . The IUPAC Standard InChI is InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 .


Chemical Reactions Analysis

2’-Chloroacetophenone undergoes stereoselective reduction to ®-2’-chloro-1-phenyl-ethanol by Saccharomyces cerevisiae B5 . It is commonly used as a lacrimator .


Physical And Chemical Properties Analysis

2’-Chloroacetophenone is a white crystalline solid . It is denser than water and insoluble in water . It has a floral odor . The boiling point is 472° to 473°F (244° to 245°C) . The density is 1.32 at 20°C for solid and 1.19 at 58°C for liquid .

Scientific Research Applications

  • Adsorption at the Air-Environmental Water Interface

    • Scientific Field: Environmental Science
    • Summary of Application: This study focused on the adsorption of 2-Chloroacetophenone at the air-environmental water interface. The widespread surface of the air-water interface plays a crucial role in the partitioning processes between the atmosphere and the hydrosphere .
    • Methods of Application: The interface partition constant of 2-Chloroacetophenone was obtained by measuring the mass uptake vapor on different environmental water films with various thicknesses . The surface tension, dissolved organic matter, and salinity of the environmental samples were analyzed .
    • Results: The partition constant of 2-Chloroacetophenone in pure water, river water and sea water samples at 288 K were 1182.2 ± 49.9, 1606.6 ± 101.3 and 408.9 ± 18.3, respectively . The results also indicate that the adsorption partitioning ability of 2-Chloroacetophenone at the air/water interface was negatively correlated with surface tension .
  • α-Bromination Reaction on Acetophenone Derivatives

    • Scientific Field: Organic Chemistry
    • Summary of Application: This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
    • Methods of Application: The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored . 4-Chloro-α-bromo-acetophenone was synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
    • Results: All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
  • Riot-Control Agent (Tear Gas) and in Chemical Mace

    • Scientific Field: Law Enforcement
    • Summary of Application: 2-Chloroacetophenone is primarily used as a riot-control agent (tear gas) and in Chemical Mace .
    • Methods of Application: It is deployed in situations of civil unrest to disperse crowds .
    • Results: It causes uncontrolled sneezing, coughing, eye irritation and lacrimation .
  • Synthesis of Heterocyclic Compounds

    • Scientific Field: Organic Chemistry
    • Summary of Application: 2’-Chloroacetophenone is used as a starting material in the synthesis of various heterocyclic compounds .
    • Methods of Application: The compound is reacted with different reagents under specific conditions to form the desired heterocyclic compound .
    • Results: The yield and properties of the synthesized compound depend on the specific reaction conditions and reagents used .
  • Chemical Mace

    • Scientific Field: Law Enforcement
    • Summary of Application: 2’-Chloroacetophenone is a major component of chemical mace, a type of tear gas .
    • Methods of Application: The compound is dispersed in aerosol form to incapacitate individuals by causing severe eye and respiratory pain .
    • Results: The use of chemical mace has been effective in crowd control and self-defense situations .
  • Toxicological Studies

    • Scientific Field: Toxicology
    • Summary of Application: 2’-Chloroacetophenone is used in toxicological studies to understand its impact on human health .
    • Methods of Application: The compound is administered in controlled doses to study subjects, and various health parameters are monitored .
    • Results: Studies have shown that 2’-Chloroacetophenone can cause acute toxicity when ingested, inhaled, or comes into contact with the skin .
  • Preparation of Other Chemical Compounds

    • Scientific Field: Organic Chemistry
    • Summary of Application: 2’-Chloroacetophenone is a useful building block in organic chemistry . It is used in the preparation of other chemical compounds .
    • Methods of Application: The compound can be reacted with different reagents under specific conditions to form the desired chemical compound .
    • Results: The yield and properties of the synthesized compound depend on the specific reaction conditions and reagents used .
  • Pharmaceutical Intermediate

    • Scientific Field: Pharmaceutical Chemistry
    • Summary of Application: 2’-Chloroacetophenone is used as a pharmaceutical intermediate .
    • Methods of Application: It is used in the synthesis of various pharmaceutical compounds .
    • Results: The specific results depend on the pharmaceutical compound being synthesized .
  • Alcohol Denaturant

    • Scientific Field: Industrial Chemistry
    • Summary of Application: 2’-Chloroacetophenone was formerly used as an alcohol denaturant .
    • Methods of Application: It was added to alcohol to make it unsuitable for drinking .
    • Results: The addition of 2’-Chloroacetophenone made the alcohol bitter and nauseating to prevent its consumption .

Safety And Hazards

2’-Chloroacetophenone is a potent eye, throat, and skin irritant . Acute inhalation exposure causes burning of the eyes with lacrimation, some degree of blurred vision, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea . Acute dermal exposure is irritating and can result in first, second, and third degree chemical burns in humans .

Future Directions

2’-Chloroacetophenone is commonly known as a tear gas, a peripheral sensory irritant . It is also used as an intermediate to produce organic substances especially drugs . Future research may focus on its potential applications in other fields and its environmental impact .

properties

IUPAC Name

1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOYHCIRUPHUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062201
Record name Ethanone, 1-(2-chlorophenyl)-
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloroacetophenone

CAS RN

2142-68-9
Record name 2′-Chloroacetophenone
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Record name Ethanone, 1-(2-chlorophenyl)-
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Record name 2'-Chloroacetophenone
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Record name Ethanone, 1-(2-chlorophenyl)-
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Record name 2'-chloroacetophenone
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Record name 1-(2-Chlorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

(2-Amino-thiazol-5-yl)-(2-chloro-phenyl)-methanone The crude N′-[5-(2-chloro-benzoyl)-thiazol-2-yl]-N,N-dimethyl-formamidine was dissolved in 10% hydrochloric acid (150 mL) and heated at 70° C. for 4 hours. The precipitate was filtered, washed with ether, and then suspended in a 10% sodium carbonate solution (250 mL). The suspension was stirred for 1 hour and the precipitate was filtered, washed with ether, and dried in air to give (2-amino-thiazol-5-yl)-(2-chloro-phenyl)-methanone as a brown solid (8.5 g, 36 mmol, 55% from 1-(2-chloro-phenyl)-ethanone). ESI-MS m/z calc. 238.0. found 239.3 (M+1)+1; 1H NMR (DMSO) δ 7.25 (s, 1H), 7.42-7.55 (m, 4H), 8.35 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N′-[5-(2-chloro-benzoyl)-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

The crude N′-[5-(2-chloro-benzoyl)-thiazol-2-yl]-N,N-dimethyl-formamidine was dissolved in 10% aqueous hydrochloric acid (150 mL) and heated to 70° C. for 4 hours. The precipitate was filtered, washed with ether, and then suspended in a 10% aqueous sodium carbonate solution (250 mL). The suspension was stirred for 1 hour and the precipitate was filtered, washed with ether, and dried in air to give (2-amino-thiazol-5-yl)-(2-chloro-phenyl)-methanone as a brown solid (8.5 g, 36 mmol, 55% from 1-(2-chloro-phenyl)-ethanone). ESI-MS m/z calc. 238.0. found 239.3 (M+1)+ 1H NMR (DMSO): δ: 7.252 (s, 1H), 7.420-7.553 (m, 4H), 8.345 (s, 2H).
Name
N′-[5-(2-chloro-benzoyl)-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
KE Ferslew, AN Hagardorn, RH Orcutt - Journal of Forensic Sciences, 1986 - astm.org
2-Chloroacetophenone (CN) and o-chlorobenzylidene malononitrile (CS) are the most common chemical agents used as lacrimators in the United States. There is a lack of complete …
Number of citations: 28 www.astm.org
M Pacenti, S Dugheri, R Gagliano-Candela… - Acta …, 2009 - akjournals.com
2-Chloroacetophenone (CA) is widely used as tear gas by law-enforcement agents, and by civilians for personal protection. Crimes involving robbery and rape using tear gas sprays …
Number of citations: 20 akjournals.com
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
… Considering the value of the standard molar enthalpy of formation obtained in this work for 2-chloroacetophenone and the literature values for acetophenone, Δ f H m ∘ (g) = −(86.7 ± 1.7…
Number of citations: 7 www.sciencedirect.com
PS Zhao, HM Guo, FF Jian, J Zheng… - … Section E: Structure …, 2006 - scripts.iucr.org
… The title compound, C 16 H 14 Cl 2 N 2 , was prepared by the reaction of hydrazine with 2-chloroacetophenone at room temperature. The molecule has C 2 symmetry with the mid-point of the N—N bond …
Number of citations: 2 scripts.iucr.org
JM Smolen, EJ Weber, PG Tratnyek - Environmental science & …, 1999 - ACS Publications
… This study examines the reactivity and potential utility of a different probe molecule, 2-chloroacetophenone (2-CAP), which reacts by at least two characterized pathways (Figure 1). …
Number of citations: 21 pubs.acs.org
MK Break, MIM Tahir, KA Crouse… - Bioinorganic Chemistry & …, 2013 - cyberleninka.org
… Therefore, our studies were dedicated to form ligands by condensation of 2chloroacetophenone with SBDTC (NS2) and the condensation of 4-chloroacetophenone with SBDTC (NS4). …
Number of citations: 18 cyberleninka.org
CO Rutledge, RA Deitrich - Biochemical Pharmacology, 1971 - Elsevier
… inhibition of aldehyde dehydrogenase by 2-chloroacetophenone, a potent lacrimator and a common constituent of tear gas preparations. 2-Chloroacetophenone is a potent inhibitor of a …
Number of citations: 4 www.sciencedirect.com
MK bin Break, MIM Tahir, KA Crouse… - Bioinorganic Chemistry …, 2013 - ncbi.nlm.nih.gov
… Therefore, our studies were dedicated to form ligands by condensation of 2-chloroacetophenone with SBDTC (NS2) and the condensation of 4-chloroacetophenone with SBDTC (NS4). …
Number of citations: 5 www.ncbi.nlm.nih.gov
SH Oh, T Sato - The Journal of Organic Chemistry, 1994 - ACS Publications
… In the continuation of that study, we discovered a novel coupling reaction between 2-chloroacetophenone (1) and simple olefins 2 that gives naphthalenone derivatives 3 upon UV …
Number of citations: 6 pubs.acs.org
NZK Razali, SAI Sheikh Mohd Ghazali, I Sharif… - Chemical Papers, 2022 - Springer
… This research aims to synthesise of 2-chloroacetophenone 4-ethyl-3-thiosemicarbazone (2ClAcTSC) and the structure was confirmed using an elemental analyser, UV–Vis, NMR and …
Number of citations: 2 link.springer.com

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